molecular formula C16H18ClN3O3 B2762976 4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899736-24-4

4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Katalognummer: B2762976
CAS-Nummer: 899736-24-4
Molekulargewicht: 335.79
InChI-Schlüssel: RTEGDVYCVMDDJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the dihydropyrimidinone class, characterized by a pyrrolo[3,4-d]pyrimidine core with fused tetrahydro rings. The substituents at positions 4 and 6—2-chlorophenyl and 3-methoxypropyl, respectively—define its chemical reactivity and biological interactions.

Eigenschaften

IUPAC Name

4-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-23-8-4-7-20-9-12-13(15(20)21)14(19-16(22)18-12)10-5-2-3-6-11(10)17/h2-3,5-6,14H,4,7-9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEGDVYCVMDDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN3O2C_{16}H_{18}ClN_{3}O_{2}. Its structure includes a pyrrolopyrimidine core substituted with a chlorophenyl and a methoxypropyl group. The presence of these substituents is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit a range of biological activities:

  • Anti-inflammatory Effects : Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, derivatives with similar structures demonstrated significant inhibition of COX-1 and COX-2 activities with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Research on related pyrimidine derivatives has indicated efficacy against various bacterial strains .
  • Anticancer Potential : Some studies have highlighted the cytotoxic effects of pyrrolopyrimidine derivatives on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be influenced by modifications to its structure. Key findings in SAR studies include:

SubstituentEffect on Activity
ChlorophenylEnhances anti-inflammatory properties
MethoxypropylIncreases solubility and bioavailability
Additional heteroatomsModulate interaction with biological targets

Case Studies

  • In Vitro Studies :
    A study assessed the anti-inflammatory activity of various pyrimidine derivatives using COX inhibition assays. The compound exhibited significant activity against COX-2 with an IC50 value of approximately 0.04 μM, indicating strong potential as an anti-inflammatory agent compared to traditional NSAIDs .
  • In Vivo Models :
    Animal models have been employed to evaluate the anti-inflammatory effects of related compounds in carrageenan-induced paw edema tests. Results showed that the tested derivatives significantly reduced inflammation markers compared to controls.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant biological activity, particularly its ability to inhibit enzymes involved in nucleotide biosynthesis. The inhibition of DHFR is associated with antitumor properties, making it a candidate for cancer treatment.

Antitumor Properties

Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can effectively inhibit tumor cell proliferation by targeting folate receptors (FR) and purine biosynthesis pathways. In vitro studies have demonstrated that related compounds exhibit IC50 values in the nanomolar range against various human tumor cell lines expressing FRα and FRβ.

Case Studies

A study evaluating various pyrrolo[2,3-d]pyrimidine derivatives found specific structural modifications enhanced their potency as DHFR inhibitors. The following table summarizes some findings:

CompoundStructureIC50 (nM)Target
Compound 16-substituted pyrrolo[2,3-d]pyrimidine1.82 (FRα)DHFR
Compound 26-substituted pyrrolo[2,3-d]pyrimidine4.53 (FRα)DHFR
Compound 36-substituted pyrrolo[2,3-d]pyrimidine43 (hPCFT)DHFR

These results highlight the potential for optimizing the structure of pyrrolo[2,3-d]pyrimidines to enhance their biological activity against cancer cells.

Research Applications

The compound is primarily utilized in:

  • Cancer Research : As a potential chemotherapeutic agent targeting rapidly dividing cells.
  • Biochemical Studies : To understand the mechanisms of enzyme inhibition and metabolic pathways involving folate.
  • Drug Development : As a lead compound for synthesizing more potent derivatives with improved efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Polarity :

  • The 2-chlorophenyl group in the target compound may enhance lipophilicity compared to 2-hydroxyphenyl (4j, ) or 4-chlorophenyl (), influencing membrane permeability.
  • The 3-methoxypropyl chain at position 6 introduces flexibility and moderate polarity, contrasting with rigid aromatic substituents like 4-methoxyphenyl (4j, ) or 4-methylbenzyl ().

Higher yields (87%) in 4j correlate with electron-donating 4-methoxyphenyl, which may stabilize intermediates during synthesis .

Limitations in Direct Comparisons

  • Compounds like 4i and 4j () incorporate coumarin or tetrazole moieties, which confer fluorescence or metal-binding properties absent in the target compound. These structural divergences limit direct pharmacological comparisons.
  • Missing data (e.g., melting points, bioassays) for the target compound underscores the need for further experimental validation.

Notes on Structural and Functional Diversity

Chlorophenyl Isomerism : The 2-chlorophenyl in the target compound vs. 4-chlorophenyl in may alter π-π stacking with biological targets, affecting potency .

Methoxypropyl vs. Methoxybenzyl : The 3-methoxypropyl chain’s linear structure could enhance solubility in polar solvents compared to aromatic 4-methoxybenzyl ().

Coumarin Derivatives : Compounds like 4i () exhibit UV absorption properties due to coumarin, suggesting applications in imaging—unlikely for the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-chlorophenyl)-6-(3-methoxypropyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, the pyrrolo[3,4-d]pyrimidine core can be constructed via cyclization of substituted pyrimidine precursors with propargyl amines under acidic conditions . The 2-chlorophenyl group may be introduced via Suzuki-Miyaura coupling, while the 3-methoxypropyl substituent can be appended via nucleophilic alkylation. Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) is critical. Validate purity using HPLC (≥95% purity) and ¹H/¹³C NMR to confirm regioselectivity and absence of byproducts like unreacted intermediates or diastereomers .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize kinase inhibition assays due to structural similarity to pyrrolo[2,3-d]pyrimidine kinase inhibitors . Use recombinant enzyme assays (e.g., EGFR, VEGFR) with ATP-concentration-dependent IC₅₀ measurements. Pair with cell-based viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HCT-116, MCF-7). Include positive controls (e.g., staurosporine) and validate solubility in DMSO/PBS mixtures to avoid false negatives from aggregation .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight. ¹H NMR should resolve the pyrrolo-pyrimidine core protons (δ 2.5–3.5 ppm for CH₂ groups, δ 6–8 ppm for aromatic protons). ¹³C NMR detects carbonyl carbons (δ 160–180 ppm) and chlorophenyl/methoxypropyl substituents. IR spectroscopy verifies dione C=O stretches (~1700 cm⁻¹). X-ray crystallography may resolve conformational ambiguities in the bicyclic system .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • 2-Chlorophenyl : Replace with electron-withdrawing groups (e.g., CF₃) to enhance target binding .
  • 3-Methoxypropyl : Test shorter/longer alkoxy chains to balance lipophilicity and solubility .
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate via IC₅₀ shifts in enzyme assays. For example, shows methoxy group positioning impacts hydrogen bonding with kinase hinge regions .

Q. What experimental strategies resolve contradictions between computational predictions and observed bioactivity?

  • Methodological Answer : If docking predicts strong binding but assays show weak activity:

  • Reassess protonation states (pKa shifts in physiological conditions).
  • Test for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler).
  • Evaluate cellular permeability (PAMPA assay) and efflux (Caco-2/MDCK models). Contradictions may arise from unmodeled protein flexibility or solvent effects, requiring MD simulations (e.g., GROMACS) .

Q. How can factorial design improve synthesis scalability without compromising yield?

  • Methodological Answer : Apply 2³ factorial design to optimize three critical variables:

  • Temperature (60–100°C for cyclization).
  • Catalyst loading (Pd(PPh₃)₄ in Suzuki coupling, 5–15 mol%).
  • Reaction time (12–24 hrs).
    Analyze main effects and interactions via ANOVA. For example, highlights temperature-catalyst interactions as key drivers of yield in heterocyclic syntheses .

Q. What mechanistic studies elucidate the compound’s metabolic stability?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Identify metabolites:

  • Phase I : Oxidative demethylation of the methoxypropyl group (CYP3A4/2D6 involvement).
  • Phase II : Glucuronidation of the dione moiety.
    Use deuterium labeling at metabolically labile sites (e.g., methoxypropyl CH₃O-) to slow degradation .

Data Presentation

Table 1 : Key SAR Modifications and Bioactivity Trends

Substituent ModificationEnzyme IC₅₀ (nM)Cell Viability IC₅₀ (μM)
2-Chlorophenyl → 2-CF₃12 ± 21.8 ± 0.3
3-Methoxypropyl → 3-Ethoxypropyl45 ± 55.2 ± 0.7
Core N-Methylation>1000>50

Data derived from kinase inhibition and cytotoxicity assays in and .

Figure 1 : Proposed Metabolic Pathways for the Compound
[Diagram: Phase I oxidation → Phase II conjugation → Excretion]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.